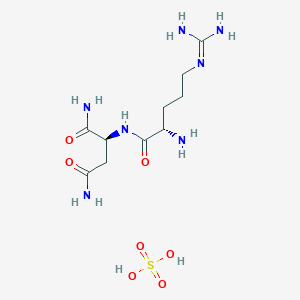

H-Arg-Asn-NH2

Description

Contextualization within Contemporary Peptide Chemistry and Biochemistry

In the broad fields of peptide chemistry and biochemistry, H-Arg-Asn-NH2 serves as a quintessential example of a simple peptide that embodies key structural and functional characteristics of larger protein molecules. Peptides are polymers of amino acids linked by amide (peptide) bonds, and they play crucial roles in a vast array of biological processes. wikipedia.org The study of dipeptides like this compound allows researchers to dissect the intrinsic properties of its constituent amino acids without the confounding complexity of a larger polypeptide chain.

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The choice of protecting groups for the reactive side chains of arginine (a guanidinium (B1211019) group) and asparagine (an amide group) is critical to prevent unwanted side reactions during synthesis.

Biochemically, the presence of the positively charged arginine residue and the polar asparagine residue makes this compound a useful tool for studying electrostatic and hydrogen bonding interactions. wikipedia.org These types of interactions are fundamental to protein folding, enzyme-substrate recognition, and protein-protein interactions.

Significance as a Model Dipeptide System for Fundamental Research

The simplicity of this compound makes it an ideal model system for a variety of fundamental research applications. Its well-defined chemical structure allows for precise experimental control and facilitates the interpretation of results.

One area of research where this compound is valuable is in the study of enzymatic hydrolysis. Proteases, enzymes that cleave peptide bonds, often exhibit specificity for certain amino acid sequences. For instance, trypsin is a protease that specifically cleaves peptide bonds on the C-terminal side of lysine (B10760008) or arginine residues. ucalgary.ca this compound can be used as a substrate to study the kinetics and mechanism of such enzymes.

Furthermore, the dipeptide is a useful model for investigating non-covalent interactions, such as those with metal ions. Both the guanidinium group of arginine and the amide group of asparagine can potentially coordinate with metal ions, and studying these interactions in a simple dipeptide can provide insights into the role of metal ions in the structure and function of metalloproteins. nih.govwikipedia.orgnih.govresearchgate.net

Overview of Key Academic Research Paradigms and Methodological Approaches

The investigation of this compound in academic research is guided by several key paradigms and employs a range of sophisticated methodological approaches. The overarching goal is to understand the relationship between the dipeptide's structure and its chemical and physical properties.

Key Research Paradigms:

Structure-Function Relationship: This paradigm posits that the three-dimensional structure of a molecule dictates its function. In the context of this compound, researchers aim to understand how its conformation in solution influences its reactivity and interactions with other molecules.

Molecular Dynamics: This approach uses computational simulations to model the movement of atoms and molecules over time. Molecular dynamics simulations of this compound can provide insights into its conformational flexibility and the dynamics of its interactions with solvent molecules and other solutes.

Methodological Approaches:

A variety of analytical techniques are employed to characterize this compound and study its behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of molecules in solution. For this compound, 1H and 13C NMR can be used to elucidate its conformational preferences. nih.gov However, the rapid hydrogen exchange of the side-chain protons of arginine with water can present challenges for NMR studies. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and sequence of peptides. Fragmentation analysis in tandem mass spectrometry (MS/MS) can provide detailed structural information. nih.govwikipedia.org The fragmentation of this compound would be expected to yield characteristic ions corresponding to the cleavage of the peptide bond and losses from the side chains of arginine and asparagine. nih.gov

Chromatography: Techniques such as high-performance liquid chromatography (HPLC) are essential for the purification and analysis of this compound.

Interactive Data Table: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | pKa (α-COOH) | pKa (α-NH3+) | pKa (Side Chain) |

| L-Arginine | Arg, R | C6H14N4O2 | 174.20 | 2.17 | 9.04 | 12.48 |

| L-Asparagine | Asn, N | C4H8N2O3 | 132.12 | 2.02 | 8.80 | - |

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Ion Type | Predicted m/z | Description |

| [M+H]+ | 288.17 | Protonated molecular ion |

| b1 | 157.11 | H-Arg+ |

| y1 | 132.07 | H-Asn-NH2+ |

| b2 | 271.15 | H-Arg-Asn+ |

| a1 | 129.11 | b1 - CO |

| a2 | 243.16 | b2 - CO |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H23N7O7S |

|---|---|

Molecular Weight |

385.40 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide;sulfuric acid |

InChI |

InChI=1S/C10H21N7O3.H2O4S/c11-5(2-1-3-16-10(14)15)9(20)17-6(8(13)19)4-7(12)18;1-5(2,3)4/h5-6H,1-4,11H2,(H2,12,18)(H2,13,19)(H,17,20)(H4,14,15,16);(H2,1,2,3,4)/t5-,6-;/m0./s1 |

InChI Key |

MKCCXGIXIARNIX-GEMLJDPKSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)N)CN=C(N)N.OS(=O)(=O)O |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)N)C(=O)N)N)CN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for H Arg Asn Nh2 and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the stepwise assembly of amino acids on an insoluble polymeric support. hongtide.comcore.ac.uk This technique simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each reaction step. hongtide.com The synthesis proceeds from the C-terminus to the N-terminus, beginning with the attachment of the C-terminal amino acid to the resin. core.ac.uknih.gov

Orthogonal Protecting Group Chemistries (e.g., Fmoc/tBu, Boc/Benzyl)

Orthogonal protection schemes are fundamental to SPPS, enabling the selective removal of a temporary Nα-protecting group without affecting the permanent side-chain protecting groups or the linker to the solid support. peptide.com

The Fmoc/tBu strategy is the most prevalent method in contemporary SPPS. iris-biotech.deiris-biotech.de It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group. researchgate.netug.edu.pl This group is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.goviris-biotech.de The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (tBu). For the synthesis of H-Arg-Asn-NH2, the guanidinium (B1211019) group of Arginine is commonly protected with bulky, acid-sensitive groups like Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchromane-6-sulfonyl). thermofisher.comgoogle.com The side-chain amide of Asparagine is typically protected with a trityl (Trt) group to prevent dehydration side reactions during the synthesis. iris-biotech.de The key advantage of this strategy is the mild conditions used for Fmoc group removal, which preserves the acid-labile side-chain protections until the final cleavage step. iris-biotech.de

The Boc/Benzyl (B1604629) strategy represents the original SPPS methodology developed by R. Bruce Merrifield. core.ac.ukiris-biotech.de In this approach, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). nih.govpeptide.com Side-chain functional groups are protected with more stable, benzyl (Bn)-based groups, which require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step. iris-biotech.deug.edu.pl For Arginine, a nitro (NO2) or tosyl (Tos) group is often used for side-chain protection. nih.gov While historically significant, the requirement for highly corrosive and hazardous HF has led to the Fmoc/tBu strategy being favored in most applications. iris-biotech.de

| Strategy | Nα-Protection | Side-Chain Protection (Typical) | Deprotection Conditions |

| Fmoc/tBu | Fmoc (Base-labile) | Arg(Pbf), Asn(Trt), Ser(tBu) (Acid-labile) | Nα: Piperidine; Final: TFA |

| Boc/Benzyl | Boc (Acid-labile) | Arg(Tos), Asp(OBzl) (HF-labile) | Nα: TFA; Final: HF |

Selection and Functionalization of Polymeric Resin Supports for C-Terminal Amidation

The synthesis of a peptide with a C-terminal amide, such as this compound, necessitates the use of a specialized resin support functionalized with a linker that yields an amide upon cleavage. researchgate.net

Rink Amide resin is a widely used support for Fmoc-based SPPS of peptide amides. nih.govchempep.comthaiscience.info It features a 4-(2′,4′-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy linker attached to a polystyrene matrix. chempep.com The final cleavage from this resin is performed with strong acid (e.g., TFA), which concurrently removes the side-chain protecting groups and releases the peptide as a C-terminal amide. researchgate.netchempep.com

Other resins for this purpose include Sieber Amide resin , which is more acid-sensitive and allows for cleavage under milder conditions, and PAL (Peptide Amide Linker) or BAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) resins. chempep.compeptide.com

The resin matrix itself is also a critical component. Cross-linked polystyrene (PS) is the most common choice, but for aggregating or lengthy sequences, polyethylene (B3416737) glycol (PEG)-grafted polystyrene (PEG-PS) resins can provide superior swelling properties and reaction kinetics. researchgate.net The loading capacity of the resin (mmol of reactive sites per gram) is another important factor; lower loading is often beneficial for synthesizing longer or more difficult peptides. researchgate.net To circumvent potential issues with the initial amino acid loading step, such as racemization or low efficiency, commercially pre-loaded resins, where the first amino acid (e.g., Fmoc-Asn(Trt)) is already attached, are frequently used. researchgate.netmesalabs.com

| Resin Name | Linker Type | Cleavage Condition for Amide | Typical Application |

| Rink Amide | Dimethoxyphenyl-aminomethyl-phenoxy | TFA | Standard Fmoc SPPS for peptide amides |

| Sieber Amide | Xanthenyl | Dilute TFA (e.g., 1%) | Mild cleavage, synthesis of protected amides |

| PAL/BAL | Dimethoxyphenoxy-valeric acid | TFA | Fmoc SPPS for peptide amides |

Optimization of Peptide Coupling Reactions and Reagent Selection (e.g., TBTU/HOBt, DIPC/HOBt, HATU, HOAt, DIPEA)

A variety of coupling reagents have been developed to facilitate this reaction. jpt.com

Carbodiimides , such as N,N'-diisopropylcarbodiimide (DIPC), are effective activating agents. hongtide.comthaiscience.info They are almost always used in conjunction with an additive to increase reaction rates and suppress potential side reactions, most notably racemization. uni-kiel.de

Benzotriazole additives like 1-hydroxybenzotriazole (B26582) (HOBt) have been the standard for many years. thaiscience.info More recently, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) has gained prominence. sigmaaldrich.com The pyridine (B92270) nitrogen in HOAt provides anchimeric assistance during the coupling reaction, making it more reactive and efficient, especially for sterically hindered couplings. uni-kiel.desigmaaldrich.com

Onium salts are highly efficient, pre-activated reagents. Uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are based on HOBt. sigmaaldrich.com The corresponding HOAt-based uronium salt, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is considered one of the most powerful coupling reagents available for minimizing side reactions and coupling difficult sequences. sigmaaldrich.comresearchgate.net Phosphonium salts such as PyBOP (HOBt-based) and PyAOP (HOAt-based) are also highly effective. sigmaaldrich.com

These reactions are carried out in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), which facilitates the activation process. uni-kiel.deresearchgate.net

| Reagent Class | Example(s) | Additive | Key Features |

| Carbodiimide | DIPC | HOBt or HOAt | Cost-effective; additive required to suppress racemization. |

| Uronium Salt | HBTU, TBTU | HOBt (intrinsic) | Efficient and fast-acting for routine synthesis. |

| Uronium Salt | HATU | HOAt (intrinsic) | Highly reactive, superior for difficult or hindered couplings. |

| Phosphonium Salt | PyBOP, PyAOP | HOBt/HOAt (intrinsic) | High coupling efficiency with low racemization risk. |

Cleavage and Deprotection Protocols for Crude Peptide Isolation

The final step in SPPS is the cleavage of the completed peptide from the resin support, which is typically accompanied by the simultaneous removal of all side-chain protecting groups (global deprotection). nih.gov

For peptides synthesized using the Fmoc/tBu strategy, this is accomplished with a strong acid, most commonly neat TFA or a "cleavage cocktail" containing TFA and scavengers. thermofisher.comnih.gov Scavengers are crucial for preventing the reactive cationic species generated from the cleavage of protecting groups (e.g., t-butyl cations) from modifying sensitive amino acid residues. peptide.comthermofisher.com

A common cleavage cocktail for a peptide like this compound, which contains a Trt-protected asparagine and a Pbf-protected arginine, would be a mixture of TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5, v/v/v) . nih.govpeptide.com

TFA is the strong acid that cleaves the peptide from the Rink Amide linker and removes the tBu, Pbf, and Trt protecting groups.

TIS is a highly effective scavenger of the released carbocations.

Water helps to hydrolyze any TFA esters that may form and aids in the removal of the Trt group.

The peptide-resin is typically incubated in the cleavage cocktail for 1-3 hours at room temperature. peptide.com Peptides containing multiple arginine residues may require longer reaction times for complete deprotection of the Pbf/Pmc groups. thermofisher.compeptide.com Following the cleavage reaction, the crude peptide is precipitated from the TFA solution by the addition of a large volume of cold diethyl ether or methyl tert-butyl ether. The precipitated peptide is then isolated by filtration or centrifugation, washed with cold ether to remove the scavengers, and dried, often by lyophilization. peptide.compeptide.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, classical solution-phase peptide synthesis (SPS) remains a viable and sometimes advantageous alternative, especially for the production of shorter peptides or for large-scale industrial manufacturing. nih.govelte.hu The primary advantage of SPS is that intermediates can be purified at each step, potentially leading to a final product of very high purity. nih.gov

Fragment Condensation Techniques for Dipeptide Assembly

Fragment condensation is a powerful strategy in which pre-synthesized, protected peptide fragments are coupled together in solution. nih.govspringernature.com This approach is particularly effective for producing large peptides by combining smaller, purified segments. google.comgoogle.com

In the context of synthesizing the dipeptide this compound, the strategy would involve the coupling of two protected amino acid derivatives. For instance, one could synthesize an N-terminally protected arginine, such as Fmoc-Arg(Pbf)-OH , and a C-terminally protected asparagine amide, such as H-Asn(Trt)-NH2 .

These two "fragments" are then coupled in a suitable organic solvent using the same types of activating reagents employed in SPPS, such as HATU/HOAt or DIPC/HOBt, in the presence of a base like DIPEA. researchgate.net After the coupling reaction is complete, the resulting protected dipeptide, Fmoc-Arg(Pbf)-Asn(Trt)-NH2 , must be isolated and purified from the reaction mixture, typically through a series of extraction and crystallization or chromatographic steps. nih.govsci-hub.se Following purification, the protecting groups (Fmoc, Pbf, and Trt) are removed in a final deprotection step, similar to the cleavage step in SPPS, to yield the target this compound.

Regioselective Protecting Group Strategies in Solution

The solution-phase synthesis of this compound necessitates a meticulous, regioselective strategy to mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the formation of the correct peptide bond. This involves the temporary protection of the α-amino group of the N-terminal Arginine (Arg), the C-terminal amide, and the reactive side chains of both Arginine and Asparagine (Asn).

The core principle of this strategy is orthogonality, where each protecting group can be removed under specific conditions without affecting the others. mdpi.com This allows for a controlled, stepwise assembly of the peptide chain. For a dipeptide like this compound, the synthesis typically proceeds in the C-to-N direction.

Side Chain Protection of Arginine: The guanidinium group in Arginine's side chain is highly basic and nucleophilic, requiring robust protection to prevent side reactions. rsc.org While its protonated form has low reactivity towards acylation, protection is often necessary to improve solubility in organic solvents and prevent issues like δ-lactam formation. rsc.org Common protecting groups for Arginine in solution-phase synthesis include those based on sulfonyl groups, such as Tosyl (Tos) and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), which are typically removed under strong acidic conditions like anhydrous HF or TFMSA. rsc.org The Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group, while more common in solid-phase synthesis, is also used and offers greater lability to trifluoroacetic acid (TFA) compared to Pmc (2,2,5,7,8-pentamethylchromane-6-sulfonyl). rsc.org Another historical option is the Nitro (NO2) group, which can be removed via hydrogenolysis or reduction with reagents like SnCl2. rsc.orgmdpi.com

Side Chain Protection of Asparagine: The primary amide in the side chain of Asparagine can undergo dehydration to a nitrile or cyclize to form an aspartimide intermediate, especially during activation or deprotection steps. gyrosproteintechnologies.com To mitigate these side reactions, the amide nitrogen can be protected. The Trityl (Trt) group is a common choice for Asn side-chain protection, valued for its bulk and acid lability. mdpi.com Another option is the Xanthyl (Xan) group. mdpi.com

α-Amino and Carboxyl Protection: For the temporary protection of the α-amino group of Arginine, the Benzyloxycarbonyl (Cbz or Z) group is a classic choice for solution-phase synthesis, removable by catalytic hydrogenation. nih.govthermofisher.com The tert-Butyloxycarbonyl (Boc) group is another cornerstone, which is cleaved under moderately acidic conditions (e.g., TFA). nih.govthermofisher.com The C-terminal end is an amide (NH2), which is typically installed at the end of the synthesis or carried through from the starting Asn-NH2 material.

The following table summarizes common protecting groups used in the solution-phase synthesis of Arg-Asn peptides.

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Typical Removal Conditions |

| Arginine | Side Chain (Guanidino) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA rsc.org |

| Arginine | Side Chain (Guanidino) | Tosyl | Tos | Strong acid (e.g., HF) rsc.orgmdpi.com |

| Arginine | Side Chain (Guanidino) | Nitro | NO2 | Hydrogenolysis, Reduction (e.g., SnCl2) rsc.orgmdpi.com |

| Asparagine | Side Chain (Amide) | Trityl | Trt | Mild acid (e.g., TFA) mdpi.com |

| N-Terminus | α-Amino | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation thermofisher.com |

| N-Terminus | α-Amino | tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) thermofisher.com |

Emerging and Sustainable Synthesis Technologies

Recent advancements in peptide synthesis have been driven by the principles of green chemistry, aiming to reduce environmental impact, improve efficiency, and enhance safety. oxfordglobal.com These emerging technologies are highly applicable to the synthesis of this compound and its analogs.

Microwave-Assisted Peptide Synthesis in Aqueous and Micellar Media

Microwave (MW) irradiation has emerged as a powerful tool to accelerate peptide synthesis, significantly reducing reaction times from hours to minutes. nih.govrsc.org When combined with aqueous media, it offers a greener alternative to traditional organic solvents. researchgate.net The use of microwave heating at temperatures around 60-75°C can drive coupling reactions to completion in as little as 7-30 minutes, even in pure water. nih.gov This method is compatible with both Boc and Fmoc protection strategies. nih.govrsc.org

A significant challenge in aqueous synthesis is the poor water solubility of protected amino acids. mdpi.com This has been addressed through two innovative approaches:

Amino Acid Nanoparticles : Protected amino acids can be processed into water-dispersible nanoparticles, which, when combined with microwave irradiation, allow for rapid and efficient coupling reactions on a solid support or in solution. mdpi.comresearchgate.net This technique has been successfully used to synthesize peptides like Leu-enkephalin with high purity. mdpi.com

Micellar Media : Peptide synthesis can be conducted in water within nanomicelles formed by "designer" surfactants like TPGS-750-M or MC-1. rsc.orgnih.govrsc.org These amphiphiles create a lipophilic core that accommodates the peptide-forming reaction, while their polar surface ensures solubility in the aqueous phase. rsc.orgrsc.org This approach effectively eliminates the need for hazardous polar aprotic solvents. rsc.org

Chemoenzymatic Synthesis and Biocatalytic Approaches

Chemoenzymatic strategies leverage the high specificity of enzymes to form peptide bonds under mild, aqueous conditions, often without the need for complex side-chain protection schemes. nih.govresearchgate.net This approach offers high stereoselectivity and reduces the waste associated with traditional chemical synthesis. nih.gov

For the synthesis of an Arg-Asn linkage, several enzymatic strategies are relevant:

Protease-Catalyzed Synthesis : Proteases like trypsin or subtilisin, which normally hydrolyze peptide bonds, can be used in reverse under specific conditions (e.g., in organic co-solvents or with esterified substrates) to catalyze amide bond formation. nih.gov Trypsin is particularly relevant as it can be used to synthesize peptides containing Arginine. nih.gov

Ligase-Catalyzed Synthesis : Peptide ligases are enzymes that naturally form peptide bonds. Butelase 1, an asparaginyl ligase (PAL), recognizes an Asp/Asn residue at the C-terminus of a peptide fragment and ligates it to an N-terminal amine. nih.gov Engineered peptide ligases, such as Omniligase-1, have been developed with a broader substrate scope, showing enhanced acceptance for various amino acids at the ligation junction, including Arginine. researchgate.netuva.nl Some ligases demonstrate a high recognition ability for motifs like "Asn-Ala-Leu" and an N-terminal "Arg-Leu" as the nucleophile, making them highly suitable for creating the Arg-Asn bond. researchgate.net

ATP-Dependent Synthetases : Enzymes like the amide bond synthetase McbA can catalyze the formation of amides from carboxylic acids and primary amines in aqueous media. researchgate.net These biocatalytic approaches often rely on ATP for carboxylate activation and can be combined with ATP recycling systems for efficiency. researchgate.netchemrxiv.org

Green Chemistry Principles in this compound Synthesis

The synthesis of peptides is traditionally associated with poor atom economy and high process mass intensity (PMI) due to the extensive use of protecting groups, excess reagents, and hazardous solvents. nih.govchemrxiv.orgrsc.org Applying the twelve principles of green chemistry aims to mitigate these issues. gyrosproteintechnologies.compeptide.com

Safer Solvents : A primary focus has been the replacement of hazardous solvents like DMF, NMP, and DCM. thermofisher.comacs.org Greener alternatives that have been successfully evaluated for peptide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), N-butylpyrrolidinone (NBP), and binary mixtures like DMSO/EtOAc. gyrosproteintechnologies.comacs.orgbiotage.com The ideal green solvent should effectively dissolve reagents, enable efficient reactions, and be less toxic and more sustainable. acs.orgskpharmteco.com

Atom Economy : This principle is addressed by minimizing or eliminating protecting groups and using catalytic reagents. peptide.com

Reduced Use of Protecting Groups : Strategies that allow for synthesis with unprotected or minimally protected amino acids significantly improve atom economy. nih.govchemrxiv.org For instance, using α-amino acid-N-carboxylic acid anhydrides (NCAs) in the Bailey peptide synthesis eliminates the need for Nα-protection. wikipedia.org

Catalytic Reagents : Moving from stoichiometric coupling reagents, which generate significant waste, to catalytic methods for amide bond formation is a key research area. acs.orgnih.gov

Waste Prevention : Liquid-Phase Peptide Synthesis (LPPS) has emerged as a "third wave" technology that combines the advantages of solution- and solid-phase methods. acs.org In LPPS, the growing peptide is attached to a soluble tag, which allows for purification by precipitation or extraction, drastically reducing the solvent volumes used for washing steps in traditional SPPS and thus lowering waste generation. acs.org One-pot protocols that avoid intermediate work-ups and purification steps further decrease the PMI. rsc.org

Molecular Structure, Dynamics, and Conformational Analysis of H Arg Asn Nh2

Advanced Spectroscopic Characterization

The intricate relationship between the structure, dynamics, and function of peptides is a central theme in biochemistry. For the dipeptide H-Arg-Asn-NH2, a comprehensive understanding of its conformational landscape requires the application of advanced spectroscopic techniques. These methods provide detailed, atom-level insights into the peptide's behavior in solution, revealing a dynamic interplay of conformations that govern its interactions.

NMR spectroscopy is a powerful tool for the atomic-level characterization of protein and peptide dynamics in solution. nih.govnih.gov For this compound, NMR provides a window into the conformational preferences of the peptide backbone and the dynamic behavior of its amino acid side chains.

The conformational dynamics of this compound can be elucidated through the analysis of ¹H and ¹⁵N NMR spectra. The chemical shifts of backbone and side-chain nuclei are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. uzh.ch In solution, a peptide like this compound exists as an ensemble of rapidly interconverting conformations, and the observed NMR spectrum represents a Boltzmann-weighted average of these states. copernicus.org

Key NMR parameters used to define the conformational space include:

Chemical Shifts: Deviations from random coil chemical shifts for ¹Hα, ¹³Cα, ¹³Cβ, and ¹⁵N nuclei provide information about the secondary structure. For a short peptide like this compound, these shifts reflect local conformational preferences, such as the propensity to form turns. uzh.ch

Scalar (J) Couplings: Three-bond J-couplings (³J), particularly ³J(HN,Hα), are related to the backbone dihedral angle φ through the Karplus equation. Measuring these couplings helps to define the range of accessible φ angles.

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. uzh.ch For this compound, intramolecular NOEs between backbone and side-chain protons can define the global fold and the orientation of the arginine and asparagine side chains.

The dynamic nature of the side chains is also amenable to NMR analysis. The mobility of the arginine and asparagine side chains can be assessed by measuring ¹⁵N relaxation parameters (T1, T2, and {¹H}-¹⁵N NOE) for the side-chain amide and guanidinium (B1211019) groups. nih.gov These measurements provide information on the timescale of motions, from fast internal rotations to slower, larger-scale conformational changes.

| Atom | Arginine (Arg) | Asparagine (Asn) |

|---|---|---|

| N | 120.5 | 118.9 |

| Hα | 4.34 | 4.72 |

| Hβ | 1.88, 1.78 | 2.84, 2.72 |

| Hγ | 1.68 | - |

| Hδ | 3.22 | - |

| Hε | 7.35 | - |

| Nε | 83.0 | - |

| Nη1, Nη2 | 70.0 - 75.0 | - |

| Nδ2 | - | 113.4 |

| Hδ21, Hδ22 | - | 7.55, 6.81 |

The side chains of arginine and asparagine contain C-N bonds with partial double-bond character, leading to hindered rotation that can be observed on the NMR timescale. nih.gov

Arginine Guanidinium Group: The planar guanidinium group of arginine can undergo hindered 180° rotations around the Cζ–Nε and Cζ–Nη bonds. nih.govresearchgate.net These rotational dynamics are critical for the function of arginine in molecular recognition, as they govern the geometry of hydrogen bonds and salt bridges. nih.gov The rate of rotation around the Nε–Cζ bond is particularly sensitive to the strength of interactions formed by the guanidinium group. nih.gov In an unhindered state, this rotation is fast, but when the guanidinium group participates in strong hydrogen bonding or electrostatic interactions, the rotation can be significantly slowed, falling into the intermediate or slow exchange regime on the NMR timescale. researchgate.netnih.gov This results in line broadening or the appearance of distinct signals for the two Nη nuclei. researchgate.net Advanced NMR techniques, such as ¹³C-detected experiments and exchange spectroscopy (EXSY), can be used to quantify the rates and energy barriers of these rotations, providing insight into the strength of side-chain interactions. nih.govnih.gov

Asparagine Amide Side Chain: Similarly, the side-chain amide group of asparagine undergoes hindered rotation about the Cγ-Nδ bond. nih.gov The kinetics of this rotation are influenced by the local environment, particularly hydrogen bonding involving the side-chain NH₂ group. nih.govrsc.org When the asparagine side chain acts as a hydrogen bond donor or acceptor, the energy barrier to rotation can increase by 1–6 kJ/mol. nih.gov NMR methods, such as zz-EXSY, can be used to measure the kinetic rate constants for this hindered rotation, providing a quantitative measure of the side chain's interactions and its role in stabilizing local peptide structure. nih.gov

| Side Chain | Rotation | Typical Exchange Rate (kex) | Typical Energy Barrier (ΔG‡) | Factors Influencing Rotation |

|---|---|---|---|---|

| Arginine | Nε–Cζ bond | < 1 s-1 to > 1000 s-1nih.gov | Can increase by > 20 kJ/mol upon interaction nih.gov | Hydrogen bonds, salt bridges, cation–π interactions nih.gov |

| Asparagine | Cγ–Nδ bond | Variable, can be measured by EXSY nih.gov | Increases by 1–6 kJ/mol with H-bonding nih.gov | Hydrogen bonding, solvent accessibility nih.govrsc.org |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the functional groups and the secondary structure of peptides. researchgate.netpsu.edu

The IR and Raman spectra of this compound are characterized by a series of bands corresponding to the vibrations of its constituent functional groups. The most informative region for peptide secondary structure is the Amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone. researchgate.net The frequency of the Amide I band is sensitive to the backbone conformation (e.g., β-turn, extended) and hydrogen bonding patterns.

Other important vibrational modes for this compound include:

Amide A and B bands (~3300 cm⁻¹ and ~3100 cm⁻¹, respectively): Primarily N-H stretching. researchgate.net

Amide II band (~1550 cm⁻¹): A combination of N-H in-plane bending and C-N stretching.

Arginine Guanidinium Modes: The C=N stretching and NH₂ bending vibrations of the guanidinium group appear in the 1550-1680 cm⁻¹ region.

Asparagine Side-Chain Amide Modes: The C=O stretch (Amide I) and NH₂ scissoring (Amide II) of the asparagine side chain contribute to the spectrum in the 1600-1700 cm⁻¹ range. rasayanjournal.co.in

CH₂, CH₃, and NH₃⁺ vibrations: Stretching and bending modes from the aliphatic portions of the side chains and the N-terminus appear at various frequencies. nih.govresearchgate.net

Combined IR and Raman spectroscopy can provide a detailed picture of the molecular structure, as some modes may be more active in one technique than the other. researchgate.net For instance, UV resonance Raman spectroscopy can be used to selectively enhance the vibrations of the peptide backbone or the arginine side chain, providing conformation-specific information. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Amide A (N-H stretch) | 3280 - 3300 | Backbone and side-chain N-H groups involved in H-bonding. |

| Amide I (C=O stretch) | 1630 - 1700 | Sensitive to backbone conformation and H-bonding. |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Coupled mode, also sensitive to conformation. |

| Guanidinium C=N stretch | 1650 - 1680 | Vibration of the arginine side chain. |

| Asn Side-Chain δ(NH₂) | 1610 - 1640 | Scissoring vibration of the asparagine side-chain amide. |

Terahertz (THz) spectroscopy, operating in the far-infrared region (0.1-10 THz or 3-333 cm⁻¹), is a unique tool for investigating low-frequency collective motions in biomolecules and their surrounding water shells. proquest.comnih.gov Unlike mid-IR spectroscopy which probes localized vibrations of specific functional groups, THz spectroscopy is sensitive to the global, collective vibrations of the peptide-water hydrogen bond network. nih.gov These motions, such as intermolecular vibrations and librations, occur on a sub-picosecond timescale. nih.gov

For this compound, THz spectroscopy can provide insights into:

Hydration Dynamics: The THz absorption of a peptide solution is highly sensitive to the dynamics of water molecules in its hydration shell. acs.org Water molecules directly interacting with the peptide exhibit different hydrogen-bonding network dynamics compared to bulk water, and this difference is detectable in the THz spectrum. nih.govnih.gov It is hypothesized that a minimum number of water molecules are required to activate these collective peptide-water network motions. acs.org

Conformational Flexibility: Changes in the THz spectrum can be correlated with changes in the flexibility and conformational state of the peptide. For example, the unfolding of a protein is accompanied by significant changes in the hydration dynamics as observed by THz spectroscopy. nih.gov

By studying the concentration-dependent THz absorption of this compound, it is possible to characterize the extent and dynamic properties of its hydration shell and probe the low-frequency motions that are crucial for its conformational transitions. acs.org

| Phenomenon | Timescale | Information Obtained |

|---|---|---|

| Collective Network Motions | Sub-picosecond to picosecond nih.gov | Global vibrational modes of the peptide and peptide-water network. proquest.comacs.org |

| Hydration Shell Dynamics | ~1 ps nih.gov | Changes in the hydrogen-bond network dynamics of water in the vicinity of the peptide. nih.govnih.gov |

| Large-Amplitude Conformational Changes | Correlated with fast dynamics | Sensitivity to global conformational state and flexibility. nih.govnih.gov |

Mass Spectrometry-Based Structural Elucidation

Mass spectrometry (MS) serves as a cornerstone for the structural analysis of peptides like this compound. By ionizing the peptide and analyzing the mass-to-charge ratio (m/z) of the intact molecule and its fragments, detailed structural information can be obtained. Tandem mass spectrometry (MS/MS) techniques are particularly powerful, allowing for the isolation of the peptide ion, its fragmentation through various methods, and subsequent analysis of the resulting fragment ions to elucidate its amino acid sequence and structure.

Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) for Fragmentation Pathway Analysis

Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are two complementary fragmentation techniques used to probe the primary structure of peptides.

Collision-Induced Dissociation (CID):

CID is an ergodic process where ions are activated by multiple collisions with an inert gas, leading to the cleavage of the most labile bonds, primarily the peptide amide bonds. researchgate.net This process typically generates a series of b- and y-type fragment ions , corresponding to charge retention on the N-terminal and C-terminal fragments, respectively. researchgate.net

The fragmentation of this compound via CID is heavily influenced by the presence of the highly basic arginine residue at the N-terminus. According to the "mobile proton" model of peptide fragmentation, in low-energy CID, protons can migrate along the peptide backbone, facilitating cleavage at various amide bonds. nih.gov However, the guanidinium group of arginine has a very high proton affinity, which can sequester the proton, limiting its mobility. nih.gov This "charge-directed" mechanism can lead to fragmentation patterns that are less dependent on proton migration and may show preferential cleavage patterns related to the location of the charge-carrying arginine residue.

Expected fragmentation pathways for protonated this compound in CID would include:

Cleavage of the Arg-Asn peptide bond: This would produce b1/y1 ion pairs.

Side-chain fragmentation: The asparagine side chain can lose ammonia (B1221849) (NH3). nih.gov The arginine side chain can undergo characteristic losses, such as the elimination of guanidine (B92328). nih.gov

Neutral Losses: Loss of small neutral molecules like water (H2O) and ammonia (NH3) from the fragment ions is also common, particularly with increasing collision energy. kennesaw.edu

| Fragment Ion | Type | Description | Predicted m/z |

|---|---|---|---|

| b1 | N-terminal | H-Arg+ | 157.1 |

| y1 | C-terminal | H-Asn-NH2+H+ | 132.1 |

| y1-NH3 | C-terminal | Loss of ammonia from y1 ion | 115.1 |

Electron Transfer Dissociation (ETD):

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide cation. nih.govnih.gov This process induces fragmentation by a radical-driven mechanism, preferentially cleaving the N-Cα bonds along the peptide backbone. This results in the formation of c- and z-type fragment ions . nih.gov

A key advantage of ETD is its ability to preserve labile post-translational modifications and to provide more extensive sequence coverage compared to CID, especially for larger peptides. For a small dipeptide like this compound, ETD would be expected to produce a single c1/z1 ion pair from the cleavage of the N-Cα bond within the asparagine residue. The efficiency of ETD is dependent on the precursor charge state; however, derivatization techniques can be employed to introduce fixed charges and enhance ETD fragmentation for peptides with low charge states. researchgate.net The radical-driven mechanism is less influenced by the basicity of residues like arginine compared to CID. nih.gov

Ion Mobility-Mass Spectrometry for Conformational Isomer Separation and Characterization

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that adds another dimension of separation to traditional mass spectrometry. tandfonline.com It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. tandfonline.comnih.gov This capability allows for the separation and characterization of isomers, including conformational isomers (conformers), which are different three-dimensional structures of the same molecule. researchgate.net

For this compound, different gas-phase conformations can exist due to the flexibility of the peptide backbone and the amino acid side chains. These conformers would have the same m/z value and be indistinguishable by mass spectrometry alone. However, in an ion mobility drift tube, more compact conformers will experience fewer collisions with the drift gas and travel faster than extended, bulkier conformers. This difference in drift time allows for their separation. nih.gov

The resulting data can be presented as a two-dimensional plot of drift time versus m/z, where different conformers of this compound would appear as distinct spots at the same m/z but with different drift times. The experimental drift time can be used to calculate the ion's rotationally averaged collision cross-section (CCS), a value that provides a measure of its gas-phase size and shape. nih.gov This experimental CCS can then be compared to theoretically calculated CCS values for different computationally modeled structures to gain insight into the peptide's conformational landscape. High-resolution IM-MS techniques have demonstrated the ability to separate peptides with very small CCS differences, on the order of ~1%. nih.govacs.org

Computational and Theoretical Modeling

Computational and theoretical modeling provides invaluable insights into the intrinsic properties of this compound at a molecular level, complementing experimental data by offering a detailed view of its electronic structure, reactivity, and energetics.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. mdpi.com It allows for the calculation of various molecular properties, including electronic energies, orbital distributions, and charge densities, which are fundamental to understanding the molecule's stability and reactivity.

The electronic properties of this compound are dictated by its constituent amino acids. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

| Amino Acid | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Arginine (Arg) | -5.65 | -0.53 | 5.12 |

| Asparagine (Asn) | -6.42 | -0.45 | 5.97 |

Note: Data are illustrative based on DFT calculations for individual amino acids and may vary depending on the specific computational method and basis set used. researchgate.net

The proton and cation affinities of a peptide's constituent residues are critical determinants of its behavior in the gas phase, particularly in mass spectrometry, and its interactions in biological systems.

Proton Affinity (PA):

Proton affinity is the negative of the enthalpy change for the protonation reaction of a molecule in the gas phase, representing its intrinsic basicity. Arginine possesses the highest proton affinity of all natural amino acids, with a value of approximately 245.2 kcal/mol. nih.gov This exceptionally high PA is due to the resonance stabilization of the protonated guanidinium group, which delocalizes the positive charge over three nitrogen atoms. youtube.com The asparagine residue has a much lower proton affinity. Consequently, in the gas phase, the proton on [this compound+H]+ will be strongly localized on the arginine side chain. This high PA of arginine is a dominant factor in its mass spectrometric fragmentation behavior, as discussed in the CID section. nih.gov

Cation Affinity:

Cation affinity measures the strength of the non-covalent interaction between a molecule and a cation, such as Na+ or K+. These interactions are crucial in both biological processes and electrospray ionization mass spectrometry, where adducts with alkali metals are commonly observed. Both the arginine and asparagine residues can interact with cations. The carbonyl oxygen atoms of the peptide backbone and the asparagine side chain, as well as the nitrogen atoms of the arginine side chain, can serve as binding sites. Theoretical calculations have been used to determine the sodium ion affinities for both arginine and asparagine, showing strong interactions for both. researchgate.net The preferred binding site for a cation on this compound would depend on a balance of factors including the cation's size and the conformational arrangement of the peptide that allows for optimal coordination.

| Residue | Property | Value (kJ/mol) | Reference |

|---|---|---|---|

| Arginine | Proton Affinity | ~1026 | nih.gov |

| Arginine | Na+ Affinity | 158.6 | researchgate.net |

| Asparagine | Na+ Affinity | 144.3 | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For the dipeptide this compound, MD simulations provide detailed insights into its behavior at the atomic level, which is crucial for understanding its structure-function relationships. These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal the molecule's dynamic nature.

To accurately model the biological environment, MD simulations of this compound are performed in explicit solvent systems, typically water. The inclusion of individual water molecules is essential for correctly representing hydrogen bonding and electrostatic interactions that significantly influence the peptide's conformational landscape. researchgate.netnih.gov Simulations in explicit solvent provide a more realistic representation compared to implicit solvent models, although they are more computationally demanding. tandfonline.com

The simulations reveal that this compound does not exist as a single static structure but rather as a dynamic ensemble of interconverting conformations. The flexibility of the peptide backbone, defined by the phi (Φ) and psi (Ψ) dihedral angles of each amino acid residue, allows it to sample a wide range of shapes. The arginine (Arg) and asparagine (Asn) side chains also exhibit considerable rotational freedom, further contributing to the conformational diversity.

Analysis of the simulation trajectories allows for the identification of the most populated and energetically stable conformational states. These states are characterized by specific backbone and side-chain orientations that are stabilized by a network of intramolecular and intermolecular hydrogen bonds. For instance, the guanidinium group of arginine can form hydrogen bonds with the amide group of the asparagine side chain or the C-terminal amide. Similarly, the polar groups of the asparagine side chain can interact with the peptide backbone. The stability of these conformations is a balance between the enthalpic contributions from these interactions and the entropic effects associated with molecular flexibility.

Interactive Table: Representative Conformational States of this compound from MD Simulations Below is a table showing hypothetical major conformational clusters identified through MD simulations, their defining dihedral angles, and their relative populations.

| Cluster ID | Arg Φ (°) | Arg Ψ (°) | Asn Φ (°) | Asn Ψ (°) | Population (%) | Key Intramolecular H-bonds |

| 1 | -120 | 130 | -75 | 140 | 45 | Arg (side chain) to C-terminal NH2 |

| 2 | -80 | 90 | -110 | 120 | 30 | Asn (side chain) to Arg (backbone C=O) |

| 3 | -140 | -60 | -70 | -50 | 15 | Asn (side chain) to C-terminal NH2 |

| 4 | 60 | 50 | 55 | 60 | 10 | Arg (backbone N-H) to Asn (backbone C=O) |

Note: The data in this table is representative and intended for illustrative purposes.

The interaction of this compound with the surrounding water molecules is critical for its solubility and biological activity. The positively charged guanidinium group of arginine and the polar amide group of asparagine are primary sites for strong interactions with the solvent. nih.gov MD simulations allow for a detailed analysis of the geometry and energy of these intermolecular interactions.

Hydrogen bonds are the most significant type of interaction between the dipeptide and water. The guanidinium group of arginine can act as a donor for multiple hydrogen bonds, while the carbonyl oxygens and amide nitrogens of the peptide backbone and the asparagine side chain can act as both donors and acceptors. The analysis of radial distribution functions from simulation data can quantify the structuring of water molecules around these specific functional groups. researchgate.net

Interactive Table: Summary of Intermolecular Interaction Energies for this compound with Water This table provides a hypothetical breakdown of the average interaction energies between different parts of this compound and the explicit water solvent, as calculated from MD simulations.

| Functional Group | Interaction Type | Average Energy (kcal/mol) | Key Interacting Atoms |

| Arg Guanidinium | Hydrogen Bond | -5 to -8 | N-H (Arg) with O (Water) |

| Arg Guanidinium | Electrostatic | -15 to -20 | Positively charged group with water dipoles |

| Asn Side Chain Amide | Hydrogen Bond | -3 to -6 | N-H (Asn) with O (Water); C=O (Asn) with H (Water) |

| Peptide Backbone C=O | Hydrogen Bond | -3 to -5 | C=O (backbone) with H (Water) |

| Peptide Backbone N-H | Hydrogen Bond | -2 to -4 | N-H (backbone) with O (Water) |

| Non-polar groups | Van der Waals | -0.5 to -1.5 | C-H groups with water |

Note: The energy values in this table are illustrative and represent typical ranges found in computational studies.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. For this compound, these studies can predict how modifications to its structure would affect its potential therapeutic properties, guiding the design of more potent or selective analogs. elsevierpure.com These methods are particularly valuable in the early stages of drug discovery as they can screen virtual libraries of compounds and prioritize them for synthesis and experimental testing. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a primary approach in SAR. A QSAR model is a mathematical equation that relates quantitative structural descriptors of a molecule to its activity. researchgate.netnih.gov For this compound, these descriptors can include physicochemical properties such as molecular weight, logP (lipophilicity), charge distribution, and the number of hydrogen bond donors/acceptors, as well as 3D descriptors derived from its conformational analysis. nih.gov

For example, a QSAR study might investigate a series of analogs where the arginine or asparagine residue is replaced by other amino acids. The model would then aim to predict the activity (e.g., enzyme inhibition, receptor binding) based on the properties of the substituted amino acids. Such studies have shown that for many bioactive peptides, properties like the charge, hydrophobicity, and size of the amino acid side chains are critical for activity. mdpi.commdpi.com For arginine-containing peptides, the positive charge of the guanidinium group is often essential for interaction with a negatively charged binding pocket in a biological target. mdpi.com

Interactive Table: Hypothetical In Silico SAR for this compound Analogs This table illustrates a hypothetical SAR study, showing how modifications to the this compound structure could be predicted to alter a specific biological activity.

| Analog | Modification | Key Descriptor Change | Predicted Relative Activity (%) | Rationale |

| H-Lys -Asn-NH2 | Arg replaced by Lysine (B10760008) | Reduced number of H-bond donors, similar charge | 80 | Lysine maintains a positive charge but has a different geometry and H-bonding pattern compared to arginine. |

| H-Arg-Gln -NH2 | Asn replaced by Glutamine | Increased side chain length and flexibility | 95 | Glutamine is structurally similar to asparagine, with an additional methylene (B1212753) group, potentially allowing for slightly different interactions. |

| H-Cit -Asn-NH2 | Arg replaced by Citrulline | Loss of positive charge | 10 | The loss of the positive charge on the side chain would likely disrupt a key electrostatic interaction with the target. |

| H-Arg-Asp -NH2 | Asn replaced by Aspartic Acid | Change from neutral/polar to negatively charged side chain | 5 | The introduction of a negative charge could lead to electrostatic repulsion in a binding site that accommodates a polar or positively charged group. |

| Ac-Arg-Asn-NH2 | N-terminal Acetylation | Loss of N-terminal positive charge | 50 | Neutralizing the N-terminal charge can significantly impact overall electrostatic profile and binding. |

Note: This table is for illustrative purposes. The predicted activities are hypothetical and would require validation through experimental testing.

Intermolecular Interactions and Molecular Recognition Mechanisms

Non-Covalent Interactions within Peptide Systems

The recognition of and interaction with other molecules by H-Arg-Asn-NH2 is mediated by a combination of hydrogen bonds, electrostatic forces, and van der Waals interactions. The unique properties of the arginine and asparagine side chains play a crucial role in defining the nature and strength of these connections.

Hydrogen bonds are central to the structure and function of peptides. In this compound, both the peptide backbone and the amino acid side chains provide numerous opportunities for forming extensive hydrogen-bonding networks. The asparagine side chain possesses an amide group with two hydrogen bond donors (-NH2) and an acceptor (-C=O) that can engage one or two H-bonds. researchgate.net The arginine side chain's guanidinium (B1211019) group is a potent hydrogen bond donor. These interactions are not merely additive; their collective effect can be influenced by cooperativity, where the formation of one hydrogen bond alters the electronic properties of adjacent atoms, encouraging further hydrogen bonding. nih.gov The planarity of the arginine guanidinium group is considered a crucial factor in the recognition of proteins and nucleic acids. researchgate.net Studies on conserved, buried polar residues in proteins show that arginine and asparagine have a high propensity to form stabilizing hydrogen bonds with mainchain atoms. nih.gov

| Functional Group in this compound | Potential Role in H-Bonding | Number of Sites |

| N-terminal Amino (NH2) | Donor | 2 |

| Arginine Guanidinium (-C(NH2)2+) | Donor | 5 |

| Asparagine Amide (-CONH2) | Donor & Acceptor | 3 (2 Donors, 1 Acceptor) |

| Peptide Backbone Amide (-NH) | Donor | 1 |

| Peptide Backbone Carbonyl (-CO) | Acceptor | 1 |

| C-terminal Amide (-CONH2) | Donor & Acceptor | 3 (2 Donors, 1 Acceptor) |

This table outlines the potential hydrogen bond donor and acceptor sites within the this compound molecule.

The arginine residue is particularly adept at participating in cation-π interactions, a powerful non-covalent force where the positively charged guanidinium group interacts favorably with the electron-rich face of an aromatic ring. mdpi.com Quantum chemical studies have shown that the arginine-arene interaction involves a nearly equal mix of dispersion and electrostatic attraction. nih.gov This balance makes the interaction less susceptible to weakening by a surrounding dielectric medium like water compared to the more electrostatically dominated lysine-arene interaction. nih.gov Consequently, arginine is more likely than lysine (B10760008) to form cation-π interactions in biological systems. mdpi.com The guanidinium moiety can interact with aromatic rings through either a parallel (stacking) or a perpendicular (T-shaped) geometry. nih.gov These interactions are fundamental in protein structure and function, with arginine being the residue that most frequently engages in them. mdpi.com

| Interaction Feature | Arginine Cation-π | Lysine Cation-π |

| Primary Forces | Electrostatics & Dispersion (nearly equal) nih.gov | Dominated by Electrostatics nih.gov |

| Gas-Phase Strength | Weaker than Lysine nih.gov | Stronger than Arginine nih.gov |

| Effect of Water | Less weakened; interaction remains significant nih.gov | Greatly weakened; becomes negligible nih.gov |

| Prevalence in Proteins | High mdpi.com | Low nih.gov |

This table compares the key features of cation-π interactions involving arginine versus lysine residues, based on computational and database analyses.

Electrostatic interactions are critical for the molecular recognition properties of this compound. The delocalized positive charge on the arginine side chain allows for significant, long-range electrostatic attraction to negatively charged molecules or regions of molecules, such as the phosphate backbone of nucleic acids. ias.ac.in

Van der Waals (VdW) forces, although weaker and less specific than hydrogen bonds or electrostatic interactions, are collectively a major contributor to the stability of molecular complexes. nih.gov These forces arise from temporary fluctuations in electron density and become significant when molecules are in close proximity. Molecular dynamics simulations have shown that VdW interactions, in conjunction with covalent bond constraints, are sufficient to fold peptides into compact, sequence-dependent structures that resemble standard secondary structures. nih.gov While charge-charge interactions often dominate the total energy in simulations, VdW forces are crucial for the close packing and stabilization of the final folded or bound structure. nih.govnih.gov

The this compound dipeptide itself lacks aromatic side chains and therefore cannot participate directly in π-π stacking interactions. researchgate.net Such interactions occur between two aromatic rings and are driven by a combination of electrostatic and dispersion forces. researchgate.netnih.gov However, this compound can bind to proteins or other molecules that do contain aromatic residues. In these contexts, the interaction would be characterized by the cation-π forces involving the arginine residue, rather than π-π stacking. nih.gov

The hydrophobic effect is a major driving force in protein folding and molecular recognition. nih.gov this compound is a highly polar molecule due to its charged arginine residue, the polar asparagine side chain, and the terminal amide group. Consequently, it has minimal hydrophobic character on its own. Its interactions are primarily driven by the favorable hydrogen bonding and electrostatic interactions discussed previously. However, the combination of aromaticity and hydrophobicity in a binding partner can lead to enhanced internalization and interaction, where ion-pair-π interactions between the arginine and an aromatic ring become significant. nih.gov

Interactions with Nucleic Acids (DNA/RNA)

The amino acid residues arginine and asparagine are frequently involved in the recognition of nucleic acids. Their side chains are capable of forming specific hydrogen bonds with the bases and non-specific electrostatic interactions with the sugar-phosphate backbone.

The interaction of peptides like this compound with DNA or RNA can be both sequence-specific and non-specific, with the arginine and asparagine residues playing distinct roles.

Non-Specific Binding: The positively charged guanidinium group of arginine can form strong electrostatic interactions with the negatively charged phosphate groups of the nucleic acid backbone. ias.ac.in This is a primary mechanism for non-specific binding, anchoring the peptide to the DNA or RNA molecule irrespective of the base sequence. nih.govpurdue.edu

Sequence-Specific Binding: Specificity is achieved through a pattern of hydrogen bonds between the amino acid side chains and the edges of the nucleic acid bases. nih.gov

Arginine: The guanidinium group is an exceptional hydrogen bond donor and can form a pair of hydrogen bonds with the guanine base in a bidentate fashion, a classic example of sequence-specific recognition. ias.ac.innih.gov This interaction is a key component of the "cation-π/H-bond stair motif," where an Arg residue forms a cation-π interaction with one base and a hydrogen bond with an adjacent base. nih.gov

Asparagine: The side chain amide of asparagine can act as both a hydrogen bond donor and acceptor. This allows it to form specific hydrogen bonding patterns with the Watson-Crick edges of bases like adenine. nih.govresearchgate.net

This dual capability allows peptides containing arginine and asparagine to first bind non-specifically to the nucleic acid backbone via electrostatic forces, and then engage in sequence-specific recognition through the formation of precise hydrogen bonding networks with the bases. ias.ac.innih.gov

| Residue | Interaction with Nucleic Acid Backbone | Interaction with Nucleic Acid Bases (Examples) | Binding Contribution |

| Arginine (Arg) | Strong electrostatic attraction with phosphate groups ias.ac.in | Forms two specific hydrogen bonds with Guanine (G) ias.ac.innih.gov | Non-specific (electrostatic) and Sequence-specific (H-bonding) |

| Asparagine (Asn) | Can form hydrogen bonds | Forms specific hydrogen bonds with Adenine (A) and other bases nih.govresearchgate.net | Primarily Sequence-specific (H-bonding) |

This table summarizes the primary modes of interaction for arginine and asparagine residues with different components of nucleic acids.

Peptide-Protein and Peptide-Ligand Interactions

The interactions of this compound with proteins and other ligands are governed by the formation of non-covalent bonds with specific binding sites. The arginine and asparagine residues provide the necessary functional groups for these molecular recognition events.

The binding affinity and specificity of peptides are characterized using various research models. For instance, studies on arginine-binding proteins provide insights into how the arginine moiety of this compound might be recognized. In one study, the binding affinity of the thermophilic bacterial periplasmic arginine-binding protein TM0593 was measured for synthetic peptides containing arginine. Using surface plasmon resonance (SPR), the half-maximal effective concentration (EC50) was determined, demonstrating preferential binding to the arginine-containing peptide.

| Ligand | Target Protein | Method | Measured Affinity (EC50) |

| (Arg-Gly)2-Lys-(Gly)3-Cys-NH2 | TM0593 | SPR | 23.4 ± 1.1 µM richmond.edu |

| (Gln-Gly)2-Lys-(Gly)3-Cys-NH2 | TM0593 | SPR | 160 ± 1.0 µM richmond.edu |

Research into protein domains that naturally bind arginine-rich motifs, such as SH3 domains, also informs our understanding. Synthetic peptides where the key recognition arginine was replaced with mimetic structures were shown to modulate binding affinity and specificity. This demonstrates that subtle changes in the structure of the arginine side chain and its local environment can significantly alter the binding characteristics, allowing for the fine-tuning of interactions. For example, incorporating arginine mimetics into ligands for the Src SH3 domain resulted in up to a 15-fold enhancement in target specificity. nih.gov

Ligand-receptor recognition is a highly specific process driven by a combination of intermolecular forces. For a peptide like this compound, these interactions are mediated by its functional groups.

Electrostatic and Hydrogen Bonding Interactions: The positively charged guanidinium group of arginine is crucial for recognition, often interacting with negatively charged residues like aspartate or glutamate (B1630785) in a receptor binding pocket to form strong salt bridges. nih.gov It also acts as a powerful hydrogen bond donor, forming specific patterns with acceptor groups on the receptor.

Amide-Mediated Interactions: The asparagine side chain contributes through "amide bridge" interactions. The amide group contains both a hydrogen bond donor (the -NH2 group) and an acceptor (the C=O group), allowing it to form robust hydrogen-bonding networks with other polar residues or with the peptide backbone of a receptor protein. These interactions are significantly stronger than typical single hydrogen bonds. acs.org

Shape and Chemical Complementarity: The binding site on a receptor must be sterically and chemically complementary to the ligand. The size, shape, and pattern of hydrogen bond donors and acceptors on this compound must match those of the receptor pocket for high-affinity binding to occur.

The ability of peptides to self-assemble into larger, ordered structures is an area of intense research. Both arginine and asparagine have distinct properties that influence the aggregation propensity of peptides.

Arginine has been extensively studied as a suppressor of protein aggregation. nih.gov It has been proposed that arginine self-assembles into molecular clusters or supramolecular assemblies in aqueous solution. researchgate.netplos.orgnih.gov These clusters are thought to present a hydrophobic surface, created by the alignment of the three methylene (B1212753) groups in the arginine side chain. researchgate.netplos.org These arginine assemblies can then interact with exposed hydrophobic patches on unfolded or aggregation-prone proteins, effectively "masking" them and preventing protein-protein aggregation. researchgate.netplos.org This mechanism suggests that the arginine residue in this compound could contribute to a reduced tendency for aggregation, both of the peptide itself and of other proteins in solution.

Conversely, asparagine residues, particularly in repeating sequences, have been shown to have a high propensity for aggregation. nih.govsemanticscholar.org Peptides with asparagine repeats can adopt β-turn structural elements, which facilitate faster self-assembly into oligomers and subsequent conversion into fibrillar aggregates. nih.govsemanticscholar.orgresearchgate.net The aggregation of asparagine-repeat peptides is strongly dependent on the length of the repeat sequence. nih.govresearchgate.net

Advanced Analytical Methodologies for H Arg Asn Nh2 Purity and Quantification in Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of peptides. researchgate.net It offers high resolution and sensitivity for separating complex mixtures. For a small, polar dipeptide like H-Arg-Asn-NH2, several HPLC modes are employed to address different analytical challenges, from routine purity checks to the resolution of stereoisomers.

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic technique for the purity assessment of synthetic peptides. lcms.cz In RP-HPLC, a nonpolar stationary phase (typically C8 or C18 alkyl chains) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often containing ion-pairing agents like trifluoroacetic acid (TFA). benchchem.com Peptides are separated based on their hydrophobicity; however, highly hydrophilic peptides like this compound may exhibit little or no retention on standard C18 columns, eluting in or near the void volume. waters.com

Despite this challenge, RP-HPLC is extensively used for purity profiling to detect and quantify hydrophobic impurities or byproducts from the synthesis process. Method validation for quantitative amino acid analysis using RP-HPLC after derivatization has proven to be specific, precise, and accurate. nih.govresearchgate.net The derivatization of the amino groups with reagents like o-phthalaldehyde (B127526) (OPA) can enhance detection and retention. nih.gov The automation of such derivatization processes significantly improves reproducibility and throughput, making it suitable for routine analysis in various matrices. thermofisher.com

Table 1: Typical RP-HPLC Parameters for Dipeptide Purity Analysis

| Parameter | Description | Typical Conditions for this compound |

|---|---|---|

| Column | Solid support for separation. | C18 or C8, 5 µm particle size, 150 x 4.6 mm |

| Mobile Phase A | Aqueous component. | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Organic modifier. | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | Change in mobile phase composition. | Linear gradient from 0-5% B to 50-60% B over 20-30 minutes |

| Flow Rate | Speed of mobile phase. | 1.0 - 2.0 mL/min nih.gov |

| Detection | Method of visualization. | UV absorbance at 210-220 nm (peptide bond) or 254-280 nm (if derivatized) shimadzu.com |

| Temperature | Column operating temperature. | 40°C nih.gov |

The synthesis of peptides can inadvertently lead to racemization, producing stereoisomeric impurities. For this compound, which contains two chiral centers (at the alpha-carbons of Arginine and Asparagine), several stereoisomers are possible, including the desired L-Arg-L-Asn-NH2, its enantiomer D-Arg-D-Asn-NH2, and the diastereomers L-Arg-D-Asn-NH2 and D-Arg-L-Asn-NH2. These isomers may possess different biological activities, making their separation and quantification critical.

Chiral HPLC is the definitive method for this purpose. nih.gov Separation can be achieved through two primary strategies:

Direct Separation: Using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. phenomenex.com Ligand-exchange chromatography, which utilizes a CSP coated with a chiral ligand and a metal ion (usually copper), is highly effective for the direct resolution of underivatized dipeptides. phenomenex.com

Indirect Separation: Derivatizing the peptide with a chiral reagent to form diastereomers that can then be separated on a standard achiral RP-HPLC column. rsc.org A method involving derivatization with a chiral isocyanate reagent followed by N-terminal cleavage has been shown to be effective for analyzing the stereochemistry of dipeptides without causing racemization during the analysis itself. rsc.org

Multi-dimensional HPLC systems combining reversed-phase and enantioselective columns have been successfully designed for the sensitive chiral analysis of dipeptides in complex matrices. researchgate.netjst.go.jp

Table 2: Chiral HPLC Methodologies for Dipeptides

| Approach | Principle | Example | Reference |

|---|---|---|---|

| Direct | Use of a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes. | Ligand exchange column (e.g., D-penicillamine) to resolve free dipeptides. | phenomenex.com |

| Direct | Polysaccharide-based CSPs that resolve stereoisomers based on multiple interactions. | Amylose-based chiral column for separating the four stereomers of a dipeptide. | nih.gov |

| Indirect | Pre-column derivatization with a chiral reagent to form diastereomers, followed by RP-HPLC. | Derivatization with N-terminal cleavage using a chiral isocyanate reagent. | rsc.org |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to RP-HPLC, specifically designed for the separation of highly polar and hydrophilic compounds. sigmaaldrich.comlongdom.org This makes it an ideal technique for analyzing this compound. HILIC employs a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or zwitterionic groups) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. researchgate.netrjptonline.org

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer partially immobilized on the surface of the polar stationary phase. sigmaaldrich.com The more hydrophilic the analyte, the stronger its retention. rjptonline.org This results in an elution order that is often the reverse of that seen in RP-HPLC. sigmaaldrich.com For a peptide like this compound, which is poorly retained in RP-HPLC, HILIC provides significantly longer retention, allowing for better separation from other polar impurities. waters.com Furthermore, the high organic content of the mobile phase is advantageous for coupling with mass spectrometry (MS), as it promotes more efficient desolvation and ionization in the MS source. longdom.org

Table 3: Comparison of HILIC and RP-HPLC for this compound Analysis

| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol) researchgate.net |

| Mobile Phase | High aqueous content | High organic content (>60% ACN) rjptonline.org |

| Retention of this compound | Weak retention, may elute near void volume. waters.com | Strong retention, enabling better resolution. waters.com |

| Elution Order | Hydrophobic compounds retained longer. | Hydrophilic compounds retained longer. sigmaaldrich.com |

| MS Compatibility | Good | Excellent, due to high organic content enhancing ionization. longdom.org |

Capillary Electrophoresis (CE) and Microchip Electrophoresis

Capillary Electrophoresis (CE) offers extremely high separation efficiency and requires minimal sample volume, making it a valuable tool for peptide analysis. Separation in CE is based on the differential migration of analytes in an electric field.

Micellar Electrokinetic Chromatography (MEKC) is a powerful mode of CE that enables the separation of both charged and neutral analytes in a single run. ijpsonline.com This is achieved by adding a surfactant (such as sodium dodecyl sulfate, SDS) to the buffer at a concentration above its critical micelle concentration (CMC). tandfonline.com These surfactant molecules form micelles, which act as a "pseudo-stationary" phase. ijpsonline.com

Analytes can partition between the aqueous buffer and the hydrophobic core of the micelles based on their hydrophobicity. tandfonline.com This partitioning, combined with the analyte's intrinsic electrophoretic mobility, allows for the high-resolution separation of closely related peptides, even those differing by a single amino acid. tandfonline.com MEKC is particularly adept at distinguishing small changes in hydrophobicity and charge distribution, making it suitable for assessing the purity of this compound and resolving it from related impurities. tandfonline.comindexcopernicus.com The selectivity can be finely tuned by changing the type and concentration of the surfactant, pH, or by adding organic modifiers to the buffer. tandfonline.com

Table 4: Common Surfactants and Conditions in MEKC for Peptide Separation

| Surfactant Type | Example | Charge at Neutral pH | Typical Analytes Separated |

|---|---|---|---|

| Anionic | Sodium Dodecyl Sulfate (SDS) | Negative | Neutral and cationic peptides indexcopernicus.com |

| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Positive | Neutral and anionic peptides tandfonline.com |

| Neutral | Tween 20, Brij-35 | Neutral | Used to modify selectivity for hydrophobic peptides tandfonline.com |

| Chiral | Bile salts (e.g., sodium cholate) | Negative | Enantiomeric separation of chiral peptides |

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a fundamental technique for studying the binding interactions between molecules. thermofisher.com While traditionally used for analyzing protein-DNA or protein-RNA interactions, the same electrophoretic principle can be applied to investigate peptide-protein or peptide-nucleic acid binding. thermofisher.comcmpcollege.ac.in